alpha-TGdR

Description

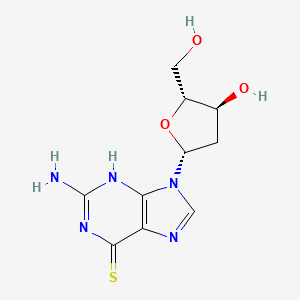

2'-DEOXYTHIOGUANOSINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

RN given refers to parent cpd

Properties

IUPAC Name |

2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3S/c11-10-13-8-7(9(19)14-10)12-3-15(8)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H3,11,13,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVJRXQHFJXZFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859540 | |

| Record name | 2-Amino-9-(2-deoxypentofuranosyl)-3,9-dihydro-6H-purine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2133-81-5, 789-61-7 | |

| Record name | .alpha.-TGdR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .beta.-TGdR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to α-2'-Deoxy-5-(methylthio)guanosine (alpha-TGdR)

This guide provides a comprehensive technical overview of α-2'-deoxy-5-(methylthio)guanosine (alpha-TGdR), a modified nucleoside of interest to researchers in medicinal chemistry, oncology, and drug development. We will delve into its chemical structure, stereochemistry, a proposed synthetic pathway, and methods for its characterization and quantification.

Introduction: The Significance of Modified Nucleosides and the Alpha Anomer

Modified nucleosides, variants of the canonical building blocks of DNA and RNA, play crucial roles in various biological processes and are a cornerstone of therapeutic agent development. Their structural alterations can lead to profound changes in biological activity, metabolic stability, and target specificity.

This compound is a purine nucleoside analog characterized by two key modifications: a methylthio (-SCH3) group at the 5th position of the guanine base and an alpha (α) configuration of the glycosidic bond linking the nucleobase to the 2'-deoxyribose sugar. While the vast majority of naturally occurring nucleosides possess a beta (β) configuration, α-anomers exhibit unique and often advantageous properties. These can include increased resistance to enzymatic degradation, which is a significant asset in drug design, and the ability to form parallel-stranded duplexes with complementary β-oligonucleotides[1][2]. The presence of the 5-methylthio group further distinguishes this compound, potentially influencing its base-pairing properties and interactions with target enzymes.

Chemical Structure and Properties of this compound

The chemical structure of this compound is defined by a guanine base modified with a methylthio group at the C5 position, connected to a 2'-deoxyribose sugar via an α-N-glycosidic bond at the N9 position of the purine ring.

| Property | Value |

| Molecular Formula | C11H15N5O3S |

| Molecular Weight | 297.33 g/mol |

| IUPAC Name | 2-amino-9-((2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl)-5-(methylthio)-1H-purin-6(9H)-one |

| Canonical SMILES | CSC1=C2N=C(N=C(N)N2C=N1)C3C(C(CO)O3)O |

The α-anomeric configuration places the guanine base on the opposite side of the deoxyribose ring relative to the 5'-hydroxymethyl group, in contrast to the cis relationship seen in the more common β-anomers. This seemingly subtle stereochemical difference can have a profound impact on the molecule's three-dimensional shape and its ability to be recognized by enzymes and receptors.

Proposed Synthesis of this compound

Proposed Synthetic Workflow

The following diagram outlines a potential synthetic pathway for this compound.

Caption: Proposed Synthetic Workflow for this compound.

Step-by-Step Methodology (Proposed)

-

Preparation of the Glycosyl Donor: 2-Deoxy-D-ribose is first protected with a suitable group, such as p-toluoyl, at the 3' and 5' hydroxyl positions. Subsequent treatment with a chlorinating agent, like HCl in diethyl ether, would yield the activated glycosyl chloride donor.

-

Preparation of the Silylated Nucleobase: 2-Amino-6-chloro-5-iodopurine is silylated using a reagent like hexamethyldisilazane (HMDS) and a catalytic amount of trimethylsilyl chloride (TMSCl) to enhance its solubility and reactivity.

-

Vorbrüggen Glycosylation: The protected glycosyl chloride is coupled with the silylated nucleobase in an aprotic solvent in the presence of a Lewis acid catalyst (e.g., SnCl4 or TMSOTf). The formation of the α-anomer can be favored by specific reaction conditions, although a mixture of α and β anomers is common and would require careful chromatographic separation[2].

-

Functional Group Manipulations:

-

The 6-chloro group is hydrolyzed to a hydroxyl group to form the guanine base, typically using aqueous ammonia or sodium hydroxide.

-

The 5-iodo group is then displaced with a methylthio group using sodium thiomethoxide (NaSMe).

-

-

Deprotection: The toluoyl protecting groups on the deoxyribose moiety are removed under basic conditions (e.g., sodium methoxide in methanol) to yield the final product, this compound. Purification would be achieved by reverse-phase high-performance liquid chromatography (HPLC).

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound (in D2O)

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

| H8 | ~8.0 | C8: ~138 |

| H1' | ~6.2 (d, J ≈ 4 Hz) | C1': ~84 |

| H2' | ~2.5, ~2.9 (m) | C2': ~39 |

| H3' | ~4.7 (m) | C3': ~72 |

| H4' | ~4.1 (m) | C4': ~88 |

| H5' | ~3.7, ~3.8 (m) | C5': ~63 |

| -SCH3 | ~2.5 (s) | -SCH3: ~15 |

| C2 | C2: ~154 | |

| C4 | C4: ~151 | |

| C5 | C5: ~118 | |

| C6 | C6: ~157 |

Key Diagnostic Features:

-

Anomeric Proton (H1'): The H1' proton in α-anomers typically appears as a doublet with a smaller coupling constant (J1',2') compared to β-anomers.

-

-SCH3 Protons: A sharp singlet around 2.5 ppm is characteristic of the methylthio group.

-

Aromatic Proton (H8): A singlet in the downfield region (~8.0 ppm).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be used to determine the molecular weight and fragmentation pattern of this compound.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Predicted m/z | Fragment |

| ESI Positive | 298.0974 [M+H]+ | Protonated molecule |

| 182.0501 [M+H - deoxyribose]+ | Guanine-5-SCH3 fragment | |

| ESI Negative | 296.0818 [M-H]- | Deprotonated molecule |

Biological Significance and Potential Applications

While the specific biological role of this compound is not extensively documented, the activities of closely related compounds suggest potential therapeutic applications, particularly in oncology. The analog 6-thio-2'-deoxyguanosine has demonstrated antitumor activity in gliomas[7]. Thiopurine drugs, which are metabolized to thioguanine nucleotides and incorporated into DNA, are used in the treatment of hematological malignancies and inflammatory diseases[8][9]. The incorporation of these analogs into DNA is a key aspect of their mechanism of action.

The 5-methylthio modification, as seen in 5'-methylthioadenosine (MTA), is known to be involved in polyamine metabolism and can act as a biomarker for certain cancers where the MTA phosphorylase (MTAP) enzyme is deficient[10][11]. It is plausible that this compound could have a unique mechanism of action or metabolic fate due to the combination of the α-anomeric configuration and the 5-methylthio group.

Potential Mechanism of Action

The potential mechanism of action for this compound as an anticancer agent could involve several pathways, drawing parallels from related thiopurine analogs.

Caption: Potential Mechanism of Action for this compound.

Analytical Methods for Quantification

A sensitive and specific method for the quantification of this compound in biological matrices is crucial for preclinical and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high selectivity and sensitivity[12][13][14].

LC-MS/MS Quantification Workflow

The following diagram illustrates a typical workflow for the quantification of this compound from biological samples.

Caption: LC-MS/MS Workflow for this compound Quantification.

Detailed Protocol for LC-MS/MS Analysis

-

Sample Preparation:

-

For plasma or serum, proteins are precipitated using a cold organic solvent like acetonitrile or methanol.

-

For tissue samples, homogenization is followed by a liquid-liquid or solid-phase extraction to isolate the nucleosides.

-

An isotopically labeled internal standard (e.g., 13C, 15N-labeled this compound) should be added at the beginning of the sample preparation to correct for matrix effects and extraction variability.

-

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used for the separation of nucleosides.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization in the positive ion mode (ESI+) is generally effective for nucleosides.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

-

Proposed MRM transition for this compound: m/z 298.1 → 182.1 (corresponding to the loss of the deoxyribose moiety).

-

-

Conclusion

Alpha-2'-deoxy-5-(methylthio)guanosine is a modified nucleoside with a unique chemical structure that holds promise for further investigation, particularly in the field of oncology. Its α-anomeric configuration may confer enhanced metabolic stability, a desirable property for therapeutic agents. While a dedicated body of literature on this compound is currently limited, this guide provides a comprehensive framework based on established principles of organic synthesis and analytical chemistry. The proposed synthetic route and analytical methods offer a solid starting point for researchers aiming to synthesize, characterize, and evaluate the biological activity of this intriguing molecule. Further studies are warranted to fully elucidate its pharmacological profile and potential as a novel therapeutic agent or a biomarker.

References

- Ni, G., Du, Y., Tang, F., Liu, J., Zhao, H., & Chen, Q. (2019). Review of α-nucleosides: from discovery, synthesis to properties and potential applications. RSC advances, 9(27), 15594-15609. [Link]

- Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside Synthesis, XXXII. A New, Simple, and Stereospecific Synthesis of α-and β-Nucleosides. Chemische Berichte, 114(4), 1234-1255. [Link]

- PubChem. (n.d.). 2'-Deoxyguanosine. National Center for Biotechnology Information.

- NIST. (n.d.). Guanosine, 2'-deoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- Human Metabolome Database. (n.d.). Guanosine monophosphate (HMDB0001397) 1H NMR Spectrum.

- Jones, R. A., & Lin, G. (2005). Synthesis of [1,3, NH2-15N3] (5′S)-8,5′-cyclo-2′-deoxyguanosine. Nucleosides, Nucleotides and Nucleic Acids, 24(5-7), 805-808. [Link]

- Kamaike, K., Kinoshita, K., Niwa, K., Hirose, K., Suzuki, K., & Ishido, Y. (2001). Efficient Methods for the Synthesis of [2-15N]guanosine and 2'-deoxy[2-15N]guanosine Derivatives. Nucleosides, Nucleotides & Nucleic Acids, 20(1-2), 59-75. [Link]

- Seela, F., & Peng, X. (2004). A comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2'-deoxyuridines. Helvetica Chimica Acta, 87(3), 623-636. [Link]

- Petersen, M. J., et al. (2025). LC-MS/MS quantification of 6-methylthio-2'-deoxyguanosine and 6-thio-2'-deoxyguanosine in genomic DNA with enzymatically synthesized isotope-labelled internal standards. Analytical and Bioanalytical Chemistry. [Link]

- Coulthard, S. A., et al. (2016). Liquid chromatography–mass spectrometry for measuring deoxythioguanosine in DNA from thiopurine-treated patients.

- LePage, G. A., & Khaliq, A. (1979). Pharmacology and toxicology of alpha-2'-deoxythioguanosine in cancer patients.

- Stevens, A. P., et al. (2008). Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 876(1), 123–128. [Link]

- Zhang, B., Cui, Z., & Sun, L. (2001). Synthesis of 5'-deoxy-5'-thioguanosine-5'-monophosphorothioate and its incorporation into RNA 5'-termini. Organic letters, 3(2), 275–278. [Link]

- Bizzarri, B. M., et al. (2022). Multicomponent Synthesis of Diaminopurine and Guanine PNA's Analogues Active against Influenza A Virus from Prebiotic Compound. ACS Omega, 7(49), 45005-45014. [Link]

- Rao, T. S., et al. (2006). A Stereoselective Synthesis of α- and β-2′-Deoxy-2-thiouridine. Nucleosides, Nucleotides and Nucleic Acids, 12(7), 737-750. [Link]

- Carlsson, B., et al. (2024). Quantification of deoxythioguanosine in human DNA with LC-MS/MS, a marker for thiopurine therapy optimisation. Analytical and Bioanalytical Chemistry. [Link]

- Kettler, N., et al. (2021). A Modified Nucleoside 6-Thio-2'-Deoxyguanosine Exhibits Antitumor Activity in Gliomas. Clinical Cancer Research, 27(24), 6800-6814. [Link]

- Newmark, R. A., & Cantor, C. R. (1968). Nuclear magnetic resonance study of the interactions of guanosine and cytidine in dimethyl sulfoxide. Journal of the American Chemical Society, 90(18), 5010-5017. [Link]

- Hu, J., et al. (2010). Simultaneous determination of 8-hydroxy-2'-deoxyguanosine and 5-methyl-2'-deoxycytidine in DNA sample by high performance liquid chromatography/positive electrospray ionization tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(28), 2765–2769. [Link]

- FooDB. (2011). Showing Compound 5'-Methylthioadenosine (FDB022465).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01399G [pubs.rsc.org]

- 3. The efficient syntheses of 5′-deoxy-5′-fluoro -guanosine and –inosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.unitus.it [dspace.unitus.it]

- 5. Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position by Suzuki–Miyaura Cross-Coupling: Discovery of 7-Methylguanosine-Based Molecular Rotors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Modified Nucleoside 6-Thio-2'-Deoxyguanosine Exhibits Antitumor Activity in Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.regionh.dk [research.regionh.dk]

- 9. LC-MS/MS quantification of 6-methylthio-2'-deoxyguanosine and 6-thio-2'-deoxyguanosine in genomic DNA with enzymatically synthesized isotope-labelled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Showing Compound 5'-Methylthioadenosine (FDB022465) - FooDB [foodb.ca]

- 12. Quantification of deoxythioguanosine in human DNA with LC-MS/MS, a marker for thiopurine therapy optimisation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of 8-hydroxy-2'-deoxyguanosine and 5-methyl-2'-deoxycytidine in DNA sample by high performance liquid chromatography/positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Liquid chromatography-mass spectrometry for measuring deoxythioguanosine in DNA from thiopurine-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance and Challenge of α-2'-deoxythioguanosine

An In-Depth Technical Guide to the Synthesis and Purification of alpha-2'-deoxythioguanosine

Alpha-2'-deoxythioguanosine (α-dTG) is a synthetic nucleoside analogue featuring a thioketone group at the 6-position of the purine ring and an α-configuration of the glycosidic bond. While its anomer, β-2'-deoxythioguanosine, is more commonly studied due to its structural similarity to natural deoxyguanosine, the "unnatural" α-anomer presents unique stereochemical properties that are of significant interest in drug development and chemical biology. As a thiopurine, it belongs to a class of compounds known for their cytotoxic and immunosuppressive activities, which are harnessed in the treatment of acute lymphoblastic leukemia and autoimmune disorders.[1][2] The therapeutic potential of these agents often arises from their intracellular activation and subsequent incorporation into DNA and RNA, leading to cytotoxicity.[1][2][3]

The synthesis of α-dTG is not trivial. The primary challenge lies in controlling the stereochemistry of the N-glycosidic bond formation, which typically yields a mixture of α and β anomers. Consequently, a robust and efficient purification strategy, capable of resolving these closely related stereoisomers, is as critical as the synthesis itself. This guide provides a comprehensive overview of the prevailing synthetic methodologies and the high-resolution purification techniques required to isolate pure α-2'-deoxythioguanosine.

Part 1: Chemical Synthesis – Forging the Glycosidic Bond

The cornerstone of nucleoside synthesis is the formation of the bond between the C1' carbon of the deoxyribose sugar and the N9 nitrogen of the purine base. The Vorbrüggen glycosylation is the most prevalent and versatile method employed for this purpose.[4][5]

The Vorbrüggen Glycosylation: A Mechanistic Perspective

The power of the Vorbrüggen method lies in its ability to couple a silylated heterocyclic base with a protected sugar derivative under the influence of a Lewis acid catalyst. The causality behind this choice is twofold:

-

Base Activation: 6-Thioguanine, like other purines, is a relatively poor nucleophile and has limited solubility in organic solvents. To overcome this, it is persilylated, typically using reagents like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). This process replaces the acidic protons on the nitrogen and sulfur atoms with trimethylsilyl (TMS) groups, rendering the base soluble and significantly increasing the nucleophilicity of the N9 position.[5]

-

Sugar Activation: The deoxyribose moiety is typically used as a 1-chloro or 1-acetyl derivative with hydroxyl groups at the 3' and 5' positions protected (e.g., with p-toluoyl or tert-butyldimethylsilyl groups). In the presence of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), the sugar is activated to form a highly reactive oxocarbenium ion intermediate.[4][5][6]

The silylated thioguanine then attacks this electrophilic intermediate, forming the desired N-glycosidic bond. However, the attack can occur from either face of the planar oxocarbenium ion, leading to a mixture of α and β anomers.[4]

Caption: Mechanism of the Vorbrüggen Glycosylation for dTG synthesis.

The Critical Role of Protecting Groups

The synthesis of nucleoside analogues is a testament to the importance of protecting group chemistry. For 2'-deoxythioguanosine, protection is required at multiple sites to prevent unwanted side reactions:

-

Sugar Hydroxyls (3'-OH and 5'-OH): These are typically protected as esters (e.g., acetate, benzoate) or silyl ethers (e.g., TBDMS) to prevent them from acting as nucleophiles.

-

Thione Group (C6-S): The sulfur atom is susceptible to oxidation and hydrolysis.[7][8] It can be protected using groups like the cyanoethyl group, which is stable during synthesis but can be removed under specific basic conditions.[7] An odorless procedure utilizing 2-ethylhexyl 3-mercaptopropionate as both a reagent and a protecting group has also been developed to improve laboratory safety and handling.[9][10]

Experimental Protocol: Vorbrüggen Synthesis of Protected dTG

This protocol is a generalized representation. Specific conditions must be optimized.

-

Silylation of 6-Thioguanine:

-

Suspend 6-thioguanine in anhydrous acetonitrile.

-

Add N,O-bis(trimethylsilyl)acetamide (BSA) (approx. 3 equivalents).

-

Heat the mixture under an inert atmosphere (e.g., Argon) until the solution becomes clear, indicating complete silylation. Cool to room temperature.

-

-

Glycosylation Reaction:

-

In a separate flask, dissolve the protected 2-deoxyribose derivative (e.g., 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose) in anhydrous acetonitrile.

-

Cool the sugar solution to 0°C.

-

Add the silylated thioguanine solution to the sugar solution via cannula.

-

Slowly add the Lewis acid catalyst, TMSOTf (approx. 1.2 equivalents), to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Quenching:

-

Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Deprotection:

-

The crude product (a mixture of protected α and β anomers) is then deprotected. For example, toluoyl groups can be removed by treatment with sodium methoxide in methanol.

-

The thione protecting group is removed in a subsequent, specific step according to its chemistry.

-

Part 2: High-Resolution Purification – Isolating the Alpha Anomer

Following synthesis and deprotection, the crude product contains the desired α-anomer, the undesired β-anomer, unreacted starting materials, and other by-products. The structural similarity of the anomers makes their separation the most challenging step.[11] High-Performance Liquid Chromatography (HPLC) is the definitive technique for this task.[8][11][12]

Caption: General workflow for the purification of α-2'-deoxythioguanosine.

Reversed-Phase HPLC: The Method of Choice

Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. A nonpolar stationary phase (the column, typically C18) is used with a polar mobile phase.[12][13] Although the α and β anomers have identical chemical formulas, their different three-dimensional shapes lead to subtle differences in their interaction with the C18 stationary phase, allowing for their separation.

The key to a successful separation is the meticulous optimization of the HPLC method parameters.

| Parameter | Typical Choice & Rationale |

| Column | C18 (Octadecylsilane) bonded to silica. Provides a hydrophobic stationary phase for effective interaction with nucleoside analogues.[12] |

| Mobile Phase A | Aqueous buffer, e.g., 5-50 mM Ammonium Formate or Acetate, pH 5.0-6.0. The buffer controls ionization and improves peak shape.[13] |

| Mobile Phase B | Acetonitrile or Methanol. The organic solvent is the "strong" solvent used to elute the compounds from the column. |

| Elution Mode | Gradient elution. Starting with a high percentage of aqueous buffer and gradually increasing the organic solvent concentration. This allows for the elution of more polar impurities first, followed by the closely eluting anomers.[12] |

| Detection | UV-Vis Detector set at ~254-260 nm. The purine ring of thioguanosine has a strong absorbance in this range, enabling sensitive detection.[12][13] |

| Temperature | 30-40 °C. Elevated temperatures can improve peak shape and reduce viscosity, but must be controlled to ensure reproducibility.[12] |

Experimental Protocol: HPLC Purification of α-dTG

-

Sample Preparation:

-

Dissolve the crude deprotected product in the initial mobile phase (e.g., 95% Mobile Phase A / 5% Mobile Phase B).

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

-

-

Method Development:

-

Begin with a shallow gradient, for example, 5% to 30% Acetonitrile over 40 minutes on an analytical scale C18 column.

-

Identify the peaks corresponding to the α and β anomers (this may require independent characterization of collected fractions by NMR).

-

Optimize the gradient slope to maximize the resolution between the two anomer peaks.

-

-

Preparative Scale-Up:

-

Transfer the optimized method to a larger-diameter preparative HPLC column.

-

Adjust the flow rate and injection volume according to the column size.

-

Inject the prepared sample and collect fractions as the detector signal indicates elution of the desired α-anomer peak.

-

-

Purity Analysis and Final Processing:

-

Analyze the collected fractions using the analytical HPLC method to determine their purity.

-

Pool the fractions that meet the required purity specification (e.g., >99%).

-

Remove the HPLC solvents via lyophilization or rotary evaporation to yield the final product as a solid.

-

Part 3: Final Product Characterization

After purification, the identity and purity of α-2'-deoxythioguanosine must be unequivocally confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The key diagnostic signal is the coupling constant between H1' and H2' protons on the deoxyribose ring, which differs characteristically between α and β anomers, providing definitive proof of the stereochemistry.

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition of the molecule.

-

Analytical HPLC: A final chromatogram is run to provide a quantitative measure of purity, typically reported as a percentage of the total peak area.

By combining a robust synthetic strategy like the Vorbrüggen glycosylation with a high-resolution purification method such as RP-HPLC, researchers can reliably obtain high-purity α-2'-deoxythioguanosine, enabling further investigation into its unique biological properties and therapeutic potential.

References

- Ueda, T., Miura, K., & Kasai, T. (1978). NUCLEOSIDES AND NUCLEOTIDES. XIX. SYNTHESIS OF 6-THIOGUANINE AND 2,6-DIAMINOPURINE NUCLEOSIDES AND NUCLEOTIDES FROM ADENINE COUNTERPARTS VIA A FACILE REARRANGEMENT IN THE BASE PORTION. Chemical and Pharmaceutical Bulletin, 26(7), 2122-2127. [Link]

- Christopherson, M. S., & Broom, A. D. (1991). Synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine at a predetermined site. Nucleic Acids Research, 19(20), 5719–5724. [Link]

- Wittenburg, E. (1968). Guanine, thioguanine, and related nucleosides by the mercuric cyanide-silyl method. Improved synthesis of .alpha.-2'-deoxythioguanosine. The Journal of Organic Chemistry, 33(4), 1543-1546. [Link]

- Wang, J., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7077. [Link]

- Pharmapproach. (2020). 6-THIOGUANINE Synthesis, SAR, MCQ, Chemical Structure and Therapeutic Uses. Pharmapproach. [Link]

- ResearchGate. (n.d.). Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates.

- Semantic Scholar. (n.d.). The Synthesis of 6-Thioguanine. Semantic Scholar. [Link]

- Christopherson, M. S., & Broom, A. D. (1991). Synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine at a predetermined site. Nucleic Acids Research, 19(20), 5719-24. [Link]

- The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography.

- ResearchGate. (n.d.). Proposed mechanism of stereoselective N-glycosylation under Vorbrüggen conditions.

- Onizuka, K., Taniguchi, Y., & Sasaki, S. (2009). A new odorless procedure for the synthesis of 2'-deoxy-6-thioguanosine and its incorporation into oligodeoxynucleotides. Nucleosides, Nucleotides & Nucleic Acids, 28(8), 752-60. [Link]

- MicroSolv Technology Corporation. (2012). Nucleoside Analogs Analyzed with HPLC. MicroSolv. [Link]

- ResearchGate. (n.d.). Optimization of Vorbrüggen glycosylation with N-acetyl cytosine and achiral ester.

- Igarashi, Y., et al. (2018). Synthesis of [1,3, NH2-15N3] (5′S)-8,5′-cyclo-2′-deoxyguanosine. Tetrahedron Letters, 59(32), 3146-3149. [Link]

- ResearchGate. (n.d.). Vorbrüggen glycosylation reaction and its mechanism.

- Onizuka, K., Taniguchi, Y., & Sasaki, S. (2009). A new odorless procedure for the synthesis of 2'-deoxy-6-thioguanosine and its incorporation into oligodeoxynucleotides. Kyushu University Institutional Repository. [Link]

- Simão, D., et al. (2012). Thiopurine pathway. Pharmacogenomics, 13(9), 1057-1060. [Link]

- Hindorf, U., et al. (2004). Pharmacogenetics during standardised initiation of thiopurine treatment in inflammatory bowel disease. Gut, 53(9), 1333-1339. [Link]

Sources

- 1. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacogenetics during standardised initiation of thiopurine treatment in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-THIOGUANINE Synthesis, SAR, MCQ,Chemical Structure and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine at a predetermined site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine at a predetermined site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new odorless procedure for the synthesis of 2'-deoxy-6-thioguanosine and its incorporation into oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 11. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. UHPLC Analysis of Nucleosides on Supel™ Carbon LC Column: Performance Comparisons with Competitor [sigmaaldrich.com]

alpha-TGdR mechanism of action in cancer cells.

An In-Depth Technical Guide to the Mechanism of Action of α-2'-Deoxy-2'-fluoro-4'-thioguanosine (alpha-TGdR) in Cancer Cells

Executive Summary

α-2'-Deoxy-2'-fluoro-4'-thioguanosine (this compound) is a novel purine nucleoside analog with significant potential in oncology.[1][2] As an antimetabolite, its therapeutic action hinges on its structural similarity to natural deoxynucleosides, allowing it to be processed by cellular machinery, ultimately leading to cytotoxicity in rapidly dividing cancer cells.[3] This guide elucidates the core mechanism of action of this compound, from its selective activation in tumor cells to the induction of DNA damage, cell cycle arrest, and programmed cell death. We provide detailed experimental protocols for researchers to investigate these effects and offer insights into the interpretation of results, grounded in the principles of robust scientific methodology.

Introduction: The Therapeutic Rationale for Nucleoside Analogs

For decades, nucleoside analogs have been a cornerstone of cancer chemotherapy.[3][4] These agents, which mimic natural purine and pyrimidine deoxynucleosides, exploit the high replicative rate of cancer cells. By interfering with DNA synthesis and other vital cellular processes, they induce cytotoxic effects.[3] this compound emerges from this class of compounds, distinguished by its unique chemical structure designed to enhance efficacy and overcome common resistance mechanisms.[5][6] This document serves as a technical resource for researchers, providing a deep dive into the molecular pharmacology of this compound.

The Core Mechanism: Bioactivation, DNA Incorporation, and Chain Termination

The journey of this compound from an extracellular prodrug to a cytotoxic agent involves a series of precise intracellular events. The efficacy of this compound is fundamentally linked to its preferential activation in cancer cells and its ability to irrevocably damage cellular DNA.

Cellular Uptake and Phosphorylation

This compound enters the cell via nucleoside transporters. Its journey to becoming an active cytotoxic agent begins with phosphorylation, a critical rate-limiting step.[6] This initial phosphorylation is catalyzed by deoxycytidine kinase (dCK), an enzyme frequently overexpressed in various cancer types.[7][8] This overexpression provides a degree of tumor selectivity, as cells with higher dCK activity will accumulate the activated, phosphorylated form of this compound more rapidly.[8] Subsequent phosphorylations by other cellular kinases convert this compound-monophosphate into the active this compound-triphosphate (this compound-TP).

DNA Incorporation and Chain Elongation Termination

The active triphosphate form, this compound-TP, is the key effector molecule. It acts as a substrate for DNA polymerases during S-phase of the cell cycle. Once incorporated into a growing DNA strand, its modified sugar structure prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate.[9] This event leads to the immediate and irreversible termination of DNA chain elongation.[9] The accumulation of these terminated DNA fragments is a potent trigger for a massive DNA damage response.

Caption: Core mechanism of this compound bioactivation and DNA incorporation.

Cellular Consequences of this compound-Induced Damage

The widespread DNA chain termination triggers a cascade of cellular signaling events designed to address genomic stress. These responses ultimately determine the cell's fate: cell cycle arrest to allow for repair, or apoptosis if the damage is too severe.

Induction of the DNA Damage Response (DDR)

The presence of numerous DNA strand breaks activates sensor proteins of the DNA Damage Response (DDR) pathway, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[7] The activation of this signaling cascade is the critical link between DNA damage and the subsequent cellular outcomes.

Cell Cycle Arrest

A primary outcome of DDR activation is the halting of cell cycle progression, preventing the cell from replicating its damaged DNA.[10] This arrest can occur at multiple checkpoints:

-

G1/S Arrest: Activated p53 induces the expression of the cyclin-dependent kinase (CDK) inhibitor p21, which inhibits CDK2/cyclin E complexes.[10] This prevents the phosphorylation of Retinoblastoma protein (Rb), keeping it in its active, growth-suppressive state and blocking entry into S-phase.[11]

-

S-Phase Arrest: The physical blockage of replication forks by incorporated this compound contributes to an intra-S-phase checkpoint.

-

G2/M Arrest: The ATM/ATR-Chk1/Chk2 pathway can inhibit the Cdc25 phosphatase family, which are required to activate the CDK1/cyclin B complex that drives mitotic entry.[7]

Induction of Apoptosis

If the DNA damage is extensive and cannot be repaired, the cell is directed towards apoptosis, or programmed cell death. This compound-induced apoptosis is typically mediated through the intrinsic (mitochondrial) pathway:

-

p53-Mediated Transcription: Activated p53 upregulates the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Puma.[12][13][14][15]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Bax translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm.[16]

-

Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase, Caspase-9.[17]

-

Execution Phase: Caspase-9 cleaves and activates effector caspases, such as Caspase-3 and Caspase-7. These executioner caspases dismantle the cell by cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[18][19][20]

Caption: Workflow for investigating the mechanism of this compound.

Conclusion and Future Perspectives

This compound exemplifies a rationally designed nucleoside analog that effectively hijacks fundamental cellular processes in cancer cells. Its mechanism of action is a cascade of events initiated by dCK-mediated activation, followed by incorporation into DNA, which causes irreversible chain termination. This potent DNA damage triggers robust cell cycle arrest and, ultimately, apoptotic cell death via the intrinsic mitochondrial pathway. The experimental framework provided here offers a comprehensive strategy to dissect and validate this mechanism in various cancer models.

Future research should focus on identifying predictive biomarkers for this compound sensitivity, such as dCK expression levels, and exploring its efficacy in combination with other therapeutic agents, such as PARP inhibitors or other DNA-damaging agents, to potentiate its anticancer effects.

References

- Title: Assaying cell cycle status using flow cytometry. Source: PMC - NIH. URL:[Link]

- Title: DNA Fragmentation Assays for Apoptosis Protocol. Source: Scribd. URL:[Link]

- Title: Analysis by Western Blotting - Apoptosis. Source: Bio-Rad Antibodies. URL:[Link]

- Title: How to Complete Cell Cycle Analysis via Flow Cytometry. Source: NanoCellect. URL:[Link]

- Title: Bioassays for anticancer activities. Source: Semantic Scholar. URL:[Link]

- Title: Apoptosis assays: western blots. Source: YouTube. URL:[Link]

- Title: Western blot analysis of apoptosis-related proteins. Activated...

- Title: Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualiz

- Title: Proliferation & Cell Cycle - Flow Cytometry Guide. Source: Bio-Rad Antibodies. URL:[Link]

- Title: Guideline for anticancer assays in cells.

- Title: Cell Cycle Analysis. Source: University of Wisconsin Carbone Cancer Center. URL:[Link]

- Title: DNA Fragmentation Assay using NucleoCounter® NC-3000™. Source: ChemoMetec. URL:[Link]

- Title: Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.

- Title: Western blot analysis of apoptosis-associated proteins. Cells were...

- Title: Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. Source: PMC - NIH. URL:[Link]

- Title: Experimental and clinical studies on nucleoside analogs as antitumor agents. Source: PubMed. URL:[Link]

- Title: Inhibition of DNA chain growth by alpha-2'-deoxythioguanosine. Source: PubMed. URL:[Link]

- Title: The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial. Source: AACR Journals. URL:[Link]

- Title: Synthesis and biological activities of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides. Source: PubMed. URL:[Link]

- Title: Novel anticancer polymeric conjugates of activated nucleoside analogs. Source: PMC - NIH. URL:[Link]

- Title: The Advancement of Targeted Alpha Therapy and the Role of Click Chemistry Therein. Source: MDPI. URL:[Link]

- Title: Nucleoside analogues in cancer treatment.

- Title: TAp63α induces apoptosis by activating signaling via death receptors and mitochondria. Source: The EMBO Journal. URL:[Link]

- Title: Engineered Thymidine-Active Deoxycytidine Kinase for Bystander Killing of Malignant Cells. Source: Springer Link. URL:[Link]

- Title: TAp63α induces apoptosis by activating signaling via death receptors and mitochondria. Source: Europe PMC. URL:[Link]

- Title: Targeted alpha anticancer therapies: update and future prospects. Source: PMC - PubMed Central. URL:[Link]

- Title: TAp63alpha induces apoptosis by activating signaling via death receptors and mitochondria. Source: PubMed. URL:[Link]

- Title: Pharmacology and toxicology of alpha-2'-deoxythioguanosine in cancer p

- Title: (PDF) TAp63α induces apoptosis by activating signaling via death receptors and mitochondria.

- Title: Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage. Source: Nucleic Acids Research. URL:[Link]

- Title: Potential Antitumor Agents. Some Sulfur-Substituted Derivatives of Alpha- And beta-2'-deoxythioguanosine. Source: PubMed. URL:[Link]

- Title: A Modified Nucleoside 6-Thio-2'-Deoxyguanosine Exhibits Antitumor Activity in Gliomas. Source: Clinical Cancer Research. URL:[Link]

- Title: Deoxycytidine kinase. Source: Wikipedia. URL:[Link]

- Title: Glucocorticoid receptor-mediated cell cycle arrest is achieved through distinct cell-specific transcriptional regulatory mechanisms. Source: NIH. URL:[Link]

- Title: Activation of deoxycytidine kinase by protein kinase inhibitors and okadaic acid in leukemic cells. Source: PubMed. URL:[Link]

- Title: Apoptosis and survival - TNFR1 signaling p

- Title: Cell Cycle Arrest by Transforming Growth Factor β1 near G1/S Is Mediated by Acute Abrogation of Prereplication Complex Activation Involving an Rb-MCM Interaction. Source: PMC - NIH. URL:[Link]

- Title: Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs. Source: NIH. URL:[Link]

- Title: Induced cell cycle arrest. Source: Wikipedia. URL:[Link]

- Title: Current landscape and future directions of targeted-alpha-therapy for glioblastoma treatment. Source: Springer Link. URL:[Link]

- Title: Current status and progress of transforming growth factor alpha (TGF-α) applied in tumor treatment. Source: Chinese Journal of Cancer Biotherapy. URL:[Link]

- Title: Development of Targeted Alpha Particle Therapy for Solid Tumors. Source: PMC - PubMed Central. URL:[Link]

- Title: Distinct mechanisms act in concert to mediate cell cycle arrest. Source: PMC - NIH. URL:[Link]

- Title: The mechanism of the G0/G1 cell cycle phase arrest induced by activation of PXR in human cells. Source: PubMed. URL:[Link]

Sources

- 1. Synthesis and biological activities of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential antitumor agents. Some sulfur-substituted derivatives of alpha- and beta-2'-deoxythioguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Novel anticancer polymeric conjugates of activated nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]

- 9. Inhibition of DNA chain growth by alpha-2'-deoxythioguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Cycle Arrest by Transforming Growth Factor β1 near G1/S Is Mediated by Acute Abrogation of Prereplication Complex Activation Involving an Rb-MCM Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TAp63α induces apoptosis by activating signaling via death receptors and mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. TAp63alpha induces apoptosis by activating signaling via death receptors and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Apoptosis western blot guide | Abcam [abcam.com]

- 20. researchgate.net [researchgate.net]

Biological function of alpha-anomeric nucleosides.

An In-depth Technical Guide to the Biological Function of Alpha-Anomeric Nucleosides

Authored by Gemini, Senior Application Scientist

Nucleosides, the fundamental building blocks of nucleic acids, predominantly exist in nature in the β-anomeric configuration.[1][2][3][4] Their stereoisomers, the α-anomeric nucleosides, where the nucleobase is in a trans relationship to the C4' hydroxymethyl group of the sugar moiety, are exceedingly rare in natural biological systems.[3][5] This structural distinction, however, imparts unique and fascinating physicochemical and biological properties that have garnered significant attention from researchers, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive exploration of the biological functions of α-anomeric nucleosides, delving into their structural characteristics, enzymatic interactions, therapeutic potential, and the experimental methodologies used to evaluate their activity.

The Core Distinction: Structure and Physicochemical Properties

The fundamental difference between α- and β-anomers lies in the stereochemistry at the anomeric carbon (C1') of the sugar ring.[3] In the naturally occurring β-nucleosides, the nucleobase is cis to the 5'-hydroxymethyl group, while in α-nucleosides, it is in a trans position.[3] This seemingly subtle change has profound implications for the molecule's overall conformation and biological interactions.

Caption: Mechanism of action for an α-nucleoside antiviral agent.

Anticancer Potential

Cytotoxic nucleoside analogues are well-established anticancer agents that function as antimetabolites. [6][7][8]They interfere with nucleic acid synthesis and repair, inducing cytotoxicity in rapidly dividing cancer cells. [6]The α-anomers of certain nucleosides have demonstrated selective growth-inhibitory properties against leukemia cells. [9]Their enhanced stability can lead to prolonged intracellular concentrations of the active drug, potentially overcoming resistance mechanisms that affect their β-counterparts.

Antisense Therapy and Gene Regulation

Antisense therapy aims to modulate gene expression by introducing short, synthetic oligonucleotides that bind to a specific mRNA target, preventing its translation into protein. A major hurdle for conventional β-oligonucleotides is their rapid degradation by cellular nucleases. α-Oligonucleotides, due to their inherent nuclease resistance, are highly attractive candidates for this application. [10] A critical aspect of antisense mechanisms is the recruitment of RNase H, an enzyme that degrades the RNA strand of an RNA:DNA hybrid. While β-oligonucleotide:RNA hybrids are substrates for RNase H, α-oligonucleotide:RNA hybrids are not; in fact, they can act as inhibitors of the enzyme. [3][11]This means that purely α-oligonucleotides act via a steric-blocking mechanism rather than an RNase H-dependent pathway. However, chimeric oligonucleotides containing a central β-DNA segment flanked by α-DNA "wings" can combine the nuclease resistance of the α-anomers with the RNase H activation of the β-anomers, offering a sophisticated tool for gene silencing.

Caption: Steric blocking of mRNA translation by an α-oligonucleotide.

Synthesis and Experimental Methodologies

The therapeutic potential of α-nucleosides has driven the development of various synthetic strategies. While they are sometimes obtained as byproducts in the synthesis of β-anomers, more stereoselective methods have been established.

Overview of Synthesis

Common synthetic approaches include the Vorbrüggen glycosylation, fusion reactions, and the anomerization of natural β-nucleosides. [1][2][3]The choice of method often depends on the desired nucleobase and sugar moiety, with careful control of reaction conditions and protecting groups being crucial to favor the formation of the α-anomer. [10]

Caption: Generalized workflow for α-nucleoside synthesis.

Experimental Protocol: Assessing Nuclease Resistance of α-Oligonucleotides

This protocol provides a method to compare the stability of an α-oligonucleotide to its β-anomer in the presence of a nuclease.

Objective: To determine the relative stability of 5'-radiolabeled α- and β-oligodeoxynucleotides against degradation by a 3'-exonuclease, such as snake venom phosphodiesterase (SVPD).

Materials:

-

α- and β-anomeric oligodeoxynucleotides (e.g., 15-mer)

-

T4 Polynucleotide Kinase (PNK)

-

[γ-³²P]ATP

-

Snake Venom Phosphodiesterase (SVPD)

-

Tris-HCl buffer (pH 8.0) with MgCl₂

-

Formamide loading dye

-

20% denaturing polyacrylamide gel

-

Urea

-

TBE buffer

-

Phosphorimager screen and scanner

Methodology:

-

5'-End Labeling of Oligonucleotides:

-

In separate microcentrifuge tubes, set up labeling reactions for the α- and β-oligonucleotides. To each tube, add: 10 pmol of oligonucleotide, 1X T4 PNK buffer, 10 μCi of [γ-³²P]ATP, and 10 units of T4 PNK.

-

Incubate at 37°C for 45 minutes.

-

Heat-inactivate the enzyme at 95°C for 5 minutes.

-

Purify the labeled oligonucleotides using a suitable spin column to remove unincorporated [γ-³²P]ATP.

-

-

Nuclease Digestion Assay:

-

For each oligonucleotide (α and β), prepare a master mix of the nuclease reaction. For a 100 μL total reaction, combine: 1X SVPD reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂), and ~100,000 cpm of the purified ³²P-labeled oligonucleotide.

-

Aliquot 18 μL of the master mix into five separate tubes labeled T₀, T₅, T₁₅, T₃₀, and T₆₀ (representing time points in minutes).

-

To the T₀ tube, immediately add 2 μL of formamide loading dye to stop the reaction. Place on ice.

-

Initiate the digestion by adding 2 μL of a freshly diluted SVPD solution (e.g., 0.01 units/μL) to the remaining four tubes for each oligo. Vortex briefly and incubate at 37°C.

-

At 5, 15, 30, and 60 minutes, remove the corresponding tube, add 2 μL of formamide loading dye, and place on ice to quench the reaction.

-

-

Gel Electrophoresis and Analysis:

-

Prepare a 20% denaturing (containing 7M Urea) polyacrylamide gel in 1X TBE buffer.

-

Heat all samples at 95°C for 5 minutes, then snap-cool on ice.

-

Load 5 μL of each time-point sample onto the gel.

-

Run the electrophoresis at a constant power until the bromophenol blue dye front is near the bottom of the gel.

-

After electrophoresis, carefully transfer the gel onto a sheet of filter paper, cover with plastic wrap, and expose to a phosphorimager screen overnight.

-

-

Data Interpretation:

-

Scan the screen using a phosphorimager.

-

Quantify the band intensity corresponding to the full-length oligonucleotide at each time point for both the α- and β-anomers.

-

Expected Result: The band for the β-oligonucleotide will decrease in intensity over time, with the appearance of smaller degradation products. The band for the α-oligonucleotide is expected to remain largely intact, demonstrating its resistance to the 3'-exonuclease activity of SVPD.

-

Challenges and Future Perspectives

Despite their promising properties, the development of α-anomeric nucleosides faces challenges. Stereoselective synthesis can be complex and costly, and their unconventional mechanism of action requires a departure from traditional drug screening paradigms. [1][2]The lack of RNase H activation by pure α-oligonucleotides, for instance, necessitates innovative designs for antisense applications. [4] Future research will likely focus on:

-

Developing more efficient and scalable stereoselective synthetic routes. [10][12][13]* Designing novel chimeric oligonucleotides that harness the unique properties of α-anomers for enhanced therapeutic efficacy.

-

Exploring α-nucleosides as inhibitors for a wider range of viral and cellular enzymes.

-

Utilizing α-DNA in nanotechnology and diagnostics due to its unique hybridization and stability characteristics. [14] In conclusion, α-anomeric nucleosides represent a fascinating and functionally distinct class of molecules. Their inherent stability and unique mode of interacting with biological systems provide a rich platform for the development of next-generation therapeutics, probes, and nanomaterials. Continued exploration in this area is poised to unlock new solutions for challenging diseases and to expand the toolkit of molecular biology.

References

- Stereospecific Synthesis of Alpha-Anomeric Pyrimidine Nucleoside - PubMed.

- Facile Synthesis of α-Anomeric Pyrimidine Nucleosides.

- Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Publishing.

- Review of α-nucleosides: from discovery, synthesis to properties and potential applications.

- Facile Synthesis of α-Anomeric Pyrimidine Nucleosides - Taylor & Francis Online.

- New Concept for the Separation of an Anomeric Mixture of α/β-d-Nucleosides through Regioselective Enzymatic Acylation or Hydro.

- Review of α-nucleosides: from discovery, synthesis to properties and potential applications.

- Review of α-nucleosides: From discovery, synthesis to properties and potential applications.

- Configuration of β-nucleosides and α-nucleosides - ResearchGate.

- Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed.

- Anomeric DNA Strand Displacement with α‐D Oligonucleotides as Invaders and Ethidium Bromide as Fluorescence Sensor for Duplexes with α/β‐, β/β - NIH.

- Anomeric DNA: Functionalization of α‐d Anomers of 7‐Deaza‐2′‐deoxyadenosine and 2′‐Deoxyuridine with Clickable Side Chains and Click Adducts in Homochiral and Heterochiral Double Helices - PMC - NIH.

- L-nucleosides: antiviral activity and molecular mechanism - PubMed - NIH.

- Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - NIH.

- Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC - NIH.

- α-DNA VI: Comparative study of α- and β-anomeric oligodeoxyribonucleotides in hybridization to mRNA and in cell free translation inhibition - ResearchGate.

- Nucleoside analogues and nucleobases in cancer treatment - PubMed.

- Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed.

- Nucleoside analogues in cancer treatment - ResearchGate.

Sources

- 1. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01399G [pubs.rsc.org]

- 3. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Stereospecific synthesis of alpha-anomeric pyrimidine nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Anomeric DNA Strand Displacement with α‐D Oligonucleotides as Invaders and Ethidium Bromide as Fluorescence Sensor for Duplexes with α/β‐, β/β‐ and α/α‐D Configuration - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of thionucleosides in research.

An In-Depth Technical Guide to the Discovery and History of Thionucleosides in Research

Introduction

In the vast and intricate world of nucleic acid chemistry and drug development, the journey of thionucleosides from natural curiosities to potent therapeutic agents is a compelling narrative of scientific inquiry, synthetic innovation, and biological discovery. These sulfur-containing analogs of natural nucleosides, where a key oxygen atom in the sugar moiety or the nucleobase is replaced by sulfur, represent a cornerstone of modern medicinal chemistry. Their unique physicochemical properties, including increased stability against enzymatic degradation and altered conformational preferences, have rendered them invaluable tools in the fight against viral diseases and cancer. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the discovery and history of thionucleosides, tracing their path from their first identification in transfer RNA (tRNA) to the development of sophisticated synthetic strategies and their emergence as life-saving drugs. We will delve into the causality behind key experimental choices, present detailed methodologies, and offer insights into the ongoing evolution of this critical class of molecules.

Part 1: The Dawn of Thionucleosides - Nature's Blueprint

The story of thionucleosides does not begin in a synthetic chemistry lab, but within the fundamental machinery of life itself. Long before chemists conceived of sulfur-modified nucleosides, nature had already incorporated them into the structure of transfer RNA (tRNA), the molecule responsible for translating the genetic code into proteins.

The Initial Discovery in tRNA

The first hints of sulfur's presence in nucleic acids emerged in the mid-20th century. However, it was the work of researchers like Marie-Nelly Lipsett in the 1960s that firmly established the existence of specific thionucleosides. In 1965, Lipsett reported the identification of 4-thiouridine (s⁴U) in the tRNA of Escherichia coli.[1] This discovery was not merely a chemical curiosity; it opened a new chapter in understanding the functional complexity of RNA.

Subsequent research revealed a diverse family of naturally occurring thionucleosides, each with a specific location and function within the tRNA molecule.[2] Key examples include:

-

2-Thiouridine (s²U) derivatives : Found at the "wobble" position (position 34) of the anticodon in tRNAs for glutamine, lysine, and glutamic acid.[3][4]

-

2-Thiocytidine (s²C) : Another modification found in the anticodon loop.

-

2-Methylthio-N⁶-isopentenyladenosine (ms²i⁶A) : Located at position 37, adjacent to the anticodon, playing a role in preventing frameshifting during translation.

These discoveries underscored that RNA was not a simple polymer of four bases but was intricately decorated with chemical modifications that fine-tuned its structure and function.

The Biological Rationale: Why Sulfur?

The incorporation of a sulfur atom, particularly the 2-thio modification of uridine at the wobble position, has profound implications for the efficiency and fidelity of protein synthesis. Early studies suggested that the 2-thio group restricts the conformation of the nucleoside, enhancing proper codon-anticodon base pairing and preventing misreading of the genetic code.[3] The sulfur atom's larger atomic radius compared to oxygen alters the bond angles and electronic properties of the nucleobase, pre-organizing the anticodon loop for optimal interaction with the messenger RNA (mRNA) codon on the ribosome.[4] This "modified-wobble" hypothesis explains how a single tRNA can accurately decode specific codons while avoiding others, a crucial aspect of maintaining translational accuracy.

Unraveling Nature's Synthetic Strategy: Biosynthesis of tRNA Thionucleosides

Understanding how cells synthesize these molecules provided crucial insights into sulfur metabolism and enzymatic catalysis. The biosynthesis of all thionucleosides in bacteria begins with the cysteine desulfurase IscS . This enzyme mobilizes sulfur from L-cysteine and transfers it as a persulfide to other proteins in a complex sulfur-relay system.[5] From this central point, the pathways diverge.

The biosynthesis of 4-thiouridine (s⁴U) and 2-thiouridine (s²U) derivatives are the best-characterized and proceed through distinct, iron-sulfur ([Fe-S]) cluster-independent routes.[5] In contrast, the synthesis of 2-thiocytidine (s²C) and 2-methylthioadenosine (ms²A) derivatives is dependent on [Fe-S] cluster-containing enzymes.

The following represents a conceptual workflow for the biosynthesis of s⁴U and s²U in E. coli, illustrating the key enzymatic steps.

-

Sulfur Mobilization : The process is initiated by the IscS enzyme, which abstracts sulfur from L-cysteine, forming an enzyme-bound persulfide intermediate (IscS-SSH).

-

Sulfur Relay (for s²U) : For 2-thiouridine synthesis, the persulfide is transferred through a series of sulfur-carrier proteins (TusA, TusBCD, TusE). This relay system ensures the safe and efficient delivery of reactive sulfur to the target enzyme.

-

tRNA Activation : The target uridine on the tRNA molecule is activated by a specific "modification enzyme" in an ATP-dependent manner.

-

For s⁴U at position 8, the enzyme ThiI adenylates the C4 position of the uridine.

-

For s²U at position 34, the enzyme MnmA adenylates the C2 position.

-

-

Thiolation (Sulfur Insertion) : The activated tRNA intermediate then undergoes a nucleophilic attack by the sulfur donor, leading to the formation of the thionucleoside and the release of AMP.

-

For s⁴U, ThiI, charged with sulfur from IscS, catalyzes the sulfur transfer.

-

For s²U, the MnmA enzyme, which has received sulfur from the Tus protein relay, completes the thiolation.

-

This intricate biological pathway highlights a highly regulated and specific process for installing sulfur modifications, a testament to their functional importance.

Early Analytical Techniques for Identification

The discovery and characterization of these natural thionucleosides were made possible by the analytical techniques of the time, which required ingenuity and meticulous work.

-

tRNA Isolation and Purification : Total tRNA was extracted from large cultures of bacteria (e.g., E. coli). This was often followed by column chromatography techniques, such as reversed-phase chromatography, to separate different tRNA species.[6]

-

Enzymatic Hydrolysis : The purified tRNA was completely digested into its constituent nucleosides using a cocktail of enzymes, typically including snake venom phosphodiesterase and bacterial alkaline phosphatase.

-

Chromatographic Separation : The resulting mixture of nucleosides was separated. A primary method during this era was paper chromatography .[7]

-

Principle : A spot of the nucleoside mixture was applied to a sheet of filter paper. The edge of the paper was dipped into a solvent mixture (the mobile phase). As the solvent moved up the paper by capillary action, it passed over the stationary phase (water adsorbed to the cellulose fibers of the paper).[8]

-

Separation : Nucleosides would separate based on their differing partition coefficients between the stationary and mobile phases. More polar compounds interact more strongly with the stationary phase and move slower, while less polar compounds travel further up the paper.

-

Identification : The positions of the separated nucleosides were visualized under UV light, and their migration distance relative to the solvent front (Rf value) was compared to that of known standards.

-

-

Spectroscopic Characterization : After separation and elution from the paper, the identity of a suspected thionucleoside was confirmed by its unique UV absorption spectrum. Thionucleosides exhibit characteristic absorbance maxima at longer wavelengths (around 330-340 nm) compared to their canonical counterparts, a direct consequence of the sulfur atom.

-

Mass Spectrometry (Early Stages) : By the 1970s, mass spectrometry (MS) began to be applied to nucleoside identification.[9] The process involved chemical derivatization (e.g., trimethylsilylation) to make the nucleosides volatile enough for analysis. High-resolution MS could provide the exact mass of the molecule, allowing for the determination of its elemental composition, which was a powerful confirmation of the presence of sulfur.

This combination of enzymatic digestion, chromatography, and spectroscopy formed the bedrock of modified nucleoside discovery, paving the way for the synthetic chemists who would seek to harness the unique properties of thionucleosides for therapeutic purposes.

(Continue to Part 2: The Synthetic Era - Mimicking and Modifying Nature)

References

- Abrell, J. W., Kaufman, E. E., & Lipsett, M. N. (1971). The biosynthesis of 4-thiouridylate. Separation and purification of two enzymes in the transfer ribonucleic acid-sulfurtransferase system. Journal of Biological Chemistry, 246(2), 294–301. [Link]

- Lawson, A. M., Stillwell, R. N., Tacker, M. M., Tsuboyama, K., & McCloskey, J. A. (1971). Mass spectrometry of nucleic acid components. Trimethylsilyl derivatives of nucleosides. Journal of the American Chemical Society, 93(5), 1014–1023. [Link]

- Mueller, E. G., Buck, C. J., Palenchar, P. M., Barnhart, L. E., & Paulson, J. L. (1998). Identification of a gene involved in the generation of 4-thiouridine in tRNA. Nucleic Acids Research, 26(11), 2606–2610. [Link]

- Pearson, R. L., Weiss, J. F., & Kelmers, A. D. (1971). Improved separation of transfer RNA's on polychlorotrifluoroethylene-supported reversed-phase chromatography columns. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 228(3), 770-774. [Link]

- Shigi, N. (2014). Biosynthesis and functions of sulfur modifications in tRNA. Frontiers in Genetics, 5, 41. [Link]

- Su, D., Chan, C. T. Y., Gu, C., Lim, K. S., Chionh, Y. H., McBee, M. E., Russell, B. S., Babu, I. R., Begley, T. J., & Dedon, P. C. (2014). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry.

- Watanabe, K., Oshima, T., & Nishimura, S. (1976). Increase in the content of 2-thioribothymidine in transfer ribonucleic acid of Thermus thermophilus at higher growth temperatures. Nucleic Acids Research, 3(7), 1703–1713. [Link]

- Yokoyama, S., Watanabe, T., Murao, K., Ishikura, H., Yamaizumi, Z., Nishimura, S., & Miyazawa, T. (1987). The role of 2-thioribothymidine in the thermal stability of transfer RNA from an extreme thermophile, Thermus thermophilus. FEBS Letters, 218(2), 27-30. [Link]

- Hotchkiss, R. D. (1948). The quantitative separation of purines, pyrimidines, and nucleosides by paper chromatography. Journal of Biological Chemistry, 175(1), 315–332. [Link]

- Lipsett, M. N. (1965). The isolation of 4-thiouridylic acid from the soluble ribonucleic acid of Escherichia coli. Journal of Biological Chemistry, 240(10), 3975–3978. [Link]

- Agris, P. F., Sierzputowska-Gracz, H., Smith, W., Malkiewicz, A., Sochacka, E., & Nawrot, B. (1992). Thiolation of uridine carbon-2 restricts the motional dynamics of the transfer RNA wobble position nucleoside. Journal of the American Chemical Society, 114(7), 2652–2656. [Link]

- Leipuviene, R., Qian, Q., & Björk, G. R. (2004). Formation of Thiolated Nucleosides Present in tRNA from Salmonella enterica serovar Typhimurium Occurs in Two Principally Distinct Pathways. Journal of Bacteriology, 186(23), 7769–7779. [Link]

- Shigi, N. (2021). 2-Thiouridine formation in Escherichia coli: a critical review. Journal of Bacteriology, 203(24), e00323-21. [Link]

- Truman, K. (n.d.). Paper Chromatography. Truman ChemLab.

- Shimadzu. (n.d.). Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass. Shimadzu Scientific Instruments.

- Gilar, M., & Bouvier, E. S. P. (2021). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations.

- The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography.

- Klemm, W. R. (2021). Real Science Review: DNA Molecules. St. John's University.

- Shigi, N., Sakaguchi, Y., Suzuki, T., & Watanabe, K. (2008). Common thiolation mechanism in the biosynthesis of tRNA thiouridine and sulphur-containing cofactors. The EMBO Journal, 27(24), 3267–3278. [Link]

- Sochacka, E., Bartos, P., & Kraszewska, K. (2017). C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons. Nucleic Acids Research, 45(1), 446–458. [Link]

- Griffey, R. H., Poulter, C. D., Yamaizumi, Z., Nishimura, S., & Hurd, R. E. (1986). 15N-labeled tRNA. Identification of 4-thiouridine in Escherichia coli tRNASer1 and tRNATyr2 by 1H-15N two-dimensional NMR spectroscopy. Journal of Biological Chemistry, 261(26), 12074–12078. [Link]

- Lipsett, M. N. (1978). Enzymes producing 4-thiouridine in Escherichia coli tRNA: approximate chromosomal locations of the genes and enzyme activities in a 4-thiouridine-deficient mutant. Journal of Bacteriology, 135(3), 993–997. [Link]

- Tomikawa, C., Yokogawa, T., Kanai, T., & Hori, H. (2020). A selective and sensitive detection system for 4-thiouridine modification in RNA. RNA, 26(10), 1438–1448. [Link]

- You, D., & Fu, Y. (2019). HPLC Analysis of tRNA-Derived Nucleosides. Current Protocols in Chemical Biology, 11(3), e69. [Link]

Sources

- 1. A selective and sensitive detection system for 4-thiouridine modification in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Biosynthesis and functions of sulfur modifications in tRNA [frontiersin.org]

- 3. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Common thiolation mechanism in the biosynthesis of tRNA thiouridine and sulphur-containing cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Thiouridine formation in Escherichia coli: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New chromatographic and biochemical strategies for quick preparative isolation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peer.tamu.edu [peer.tamu.edu]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. Identification of nucleosides in hydrolysates of transfer RNA by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemical Dichotomy of TGdR Analogs: A Guide to the Core Differences and Therapeutic Potential of α- and β-Anomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The spatial orientation of atoms within a molecule can dictate its biological destiny. In the realm of nucleoside analogs, a class of compounds pivotal to antiviral and anticancer therapies, the distinction between stereoisomers is not merely a structural nuance but a fundamental determinant of efficacy, mechanism, and safety. This guide delves into the core differences between the alpha (α) and beta (β) anomers of 2'-deoxy-2'-fluoro-4'-thioguanosine (TGdR), a potent therapeutic candidate. While the β-anomer mimics the natural configuration of nucleosides and is often readily processed by cellular machinery, the α-anomer presents a unique stereochemical challenge that can unlock alternative mechanisms of action or render it inert. We will explore the structural foundations of this isomerism, dissect their divergent biological pathways, provide detailed protocols for their stereoselective separation and analysis, and discuss the profound implications for drug development.

The Anomeric Divide: Structural Foundations of α-TGdR vs. β-TGdR

Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.[1][2] In nucleosides like TGdR, the critical stereocenter is the anomeric carbon (C1') of the sugar moiety. The orientation of the nucleobase (guanine) relative to the sugar ring at this position defines whether the molecule is an alpha (α) or beta (β) anomer.

-

β-TGdR (Beta-anomer): The guanine base is positioned on the same side of the sugar ring as the C5' substituent (the "up" position in a standard Haworth projection). This configuration mimics that of naturally occurring nucleosides in DNA and RNA.

-

α-TGdR (Alpha-anomer): The guanine base is on the opposite side of the sugar ring relative to the C5' substituent (the "down" position).

This seemingly subtle difference has profound consequences. The overall three-dimensional shape of the molecule, its hydrogen bonding capabilities, and its ability to fit into the active sites of enzymes are all dictated by this anomeric configuration.[3][4][5] Living systems, with their chiral enzymes and receptors, can exhibit extreme stereoselectivity, treating each anomer as a distinct chemical entity.[3][6]

Differential Biological Activity and Mechanisms of Action

The structural divergence between α- and β-TGdR translates directly into distinct biological activities. The β-anomer is often a substrate for the same enzymes that process natural nucleosides, allowing it to function as a prodrug that, once activated, disrupts cellular processes. The α-anomer, by contrast, is typically a poor substrate for these enzymes and may exert its effects through different pathways or be biologically inactive.

The β-TGdR Pathway: A Trojan Horse for DNA Replication

The primary mechanism of action for many β-nucleoside analogs involves a three-step activation process:

-

Phosphorylation: β-TGdR is successively phosphorylated by cellular kinases to its monophosphate (MP), diphosphate (DP), and finally its active triphosphate (TP) form.

-